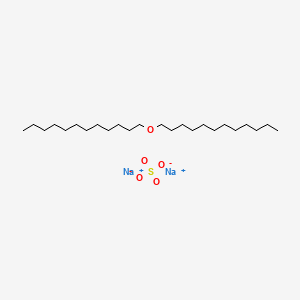
Biperiden
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biperiden is a muscarinic receptor antagonist that is primarily used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . It has effects in both the central and peripheral nervous systems and is used in the treatment of arteriosclerotic, idiopathic, and postencephalitic parkinsonism . Additionally, it alleviates extrapyramidal symptoms induced by phenothiazine derivatives and reserpine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of biperiden hydrochloride involves several key steps. One method includes the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, which is then isomerized into a reactant salt . This is followed by a Grignard reaction and a Mannich reaction to form the final product . The reaction conditions are generally mild, making the process suitable for industrial applications .
Industrial Production Methods: In industrial settings, the preparation of this compound hydrochloride involves the use of readily available and inexpensive raw materials. The process is designed to be simple to operate, with gentle reaction conditions that ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Biperiden undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated and dehydrated metabolites, which have been identified in biological samples .
Applications De Recherche Scientifique
Biperiden has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anticholinergic agents.
Biology: this compound is used to study the effects of muscarinic receptor antagonists on cellular processes.
Medicine: It is primarily used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs.
Mécanisme D'action
Biperiden exerts its effects by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum . This action helps restore the balance of neurotransmitters in the brain, alleviating symptoms of parkinsonism and extrapyramidal disorders . This compound primarily targets muscarinic receptors, particularly the M1 subtype .
Comparaison Avec Des Composés Similaires
Benztropine: Another muscarinic receptor antagonist used to treat parkinsonism and extrapyramidal side effects.
Trihexyphenidyl: Similar to biperiden, it is used to treat parkinsonism and drug-induced movement disorders.
Comparison:
This compound vs. Benztropine: Both compounds are used to treat similar conditions, but this compound has a more pronounced effect on peripheral anticholinergic activity.
This compound vs. Trihexyphenidyl: While both are effective in treating parkinsonism, this compound is often preferred for its better side effect profile.
This compound stands out due to its balanced central and peripheral effects, making it a versatile option for treating various movement disorders .
Propriétés
Numéro CAS |
163296-11-5 |
|---|---|
Formule moléculaire |
C6H7F2N3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



